Propargyl-PEG2-NHBoc
Overview
Description
Propargyl-PEG2-NHBoc is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound is a reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
This compound is a reagent that contains an Alkyne group . This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
This compound is a crosslinker consisting of a propargyl group and a t-Boc protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 243.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 9 .Scientific Research Applications
Synthesis of Heterobifunctional Poly(ethylene glycol) Derivatives
- Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized with high efficiency, using a process that can modify bifunctional PEG with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide. This method is significant for the development of PEG-based bioconjugates in biomedical applications (Lu & Zhong, 2010).
Self-Assembly for Drug Delivery Applications
- An amphiphilic polymer series, including Azo-PEG-NHBoc, demonstrated the ability to self-assemble in aqueous solutions to form nanostructures. These structures have shown potential in drug delivery applications, featuring light-controlled reversible assembly, disassembly, and enzyme-mediated morphological changes (Yadav et al., 2016).
Solution Self-Assembly in Drug Carrier Development
- Amphiphilic PEG-lipid telechelics incorporating natural fatty acids functionalized with propargyl groups were synthesized and shown to self-assemble into nanoparticles in solution. These novel telechelic nanoparticles may serve as potential drug carriers (Arshad, Saied, & Ullah, 2014).
Gene and Drug Delivery Systems
- Propargyl-PEG2-NHBoc has been used in the synthesis of pH-responsive cationic polypeptides and block copolypeptides, which have potential applications in systemic drug and gene delivery. These materials can change solubility and self-assemble into micelles based on the degree of ionization (Engler et al., 2011).
Gene Therapy Against HIV
- Amphiphilic carbosilane-PEG dendrimers functionalized with NHBoc groups have been synthesized and studied as vectors for gene therapy against HIV. These dendrimers showed lower toxicities and weaker interactions with siRNA compared to homodendrimers, making them suitable carriers of nucleic material (Sánchez-Nieves et al., 2014).
Synthesis of Fluorescent Triblock Copolymer
- This compound played a role in the synthesis of a hyperbranched–linear–hyperbranched triblock copolymer for potential use in simultaneous drug delivery and cell imaging (Mohammadifar et al., 2016).
Mechanism of Action
Target of Action
Propargyl-PEG2-NHBoc, also known as t-Boc-N-Amido-PEG2-Propargyl, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker molecule in the formation of ADCs and PROTACs . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient attachment of the compound to other molecules .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system . In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This connection enables the selective degradation of target proteins, affecting various biochemical pathways depending on the specific targets .
Pharmacokinetics
The presence of the polyethylene glycol (peg) moiety in the compound is known to improve water solubility and biological compatibility , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of ADCs or PROTACs . These complexes can selectively target and degrade specific proteins within cells . The degradation of these target proteins can lead to various molecular and cellular effects, depending on the specific protein targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the compound’s stability and reactivity can be influenced by pH levels, as the t-Boc protected amine group can be deprotected under mildly acidic conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Propargyl-PEG2-NHBoc plays a significant role in biochemical reactions due to its unique reactivity . The propargyl part of its structure allows it to participate in various chemical reactions . It can interact with other molecules in a highly efficient manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions. This interaction allows it to be used in the synthesis of PROTACs .
Properties
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOWEAGRWGHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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